molecular formula C8H4BrNO2 B021408 6-Bromoisatin CAS No. 6326-79-0

6-Bromoisatin

Cat. No. B021408
CAS RN: 6326-79-0
M. Wt: 226.03 g/mol
InChI Key: HVPQMLZLINVIHW-UHFFFAOYSA-N
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Description

6-Bromoisatin, a brominated isatin derivative, is studied for its anticancer activity and potential uses in medical applications. It is particularly noted for its synthesis from natural sources and synthetic methods, as well as its chemical and physical properties.

Synthesis Analysis

  • 6-Bromoisatin is synthesized from muricid molluscs and has shown efficacy in reducing the risk of early-stage colorectal tumor formation. The synthesis involves confirmatory techniques like 1H NMR spectroscopy (Esmaeelian et al., 2013).

Molecular Structure Analysis

  • The molecular structure of 6-Bromoisatin and its derivatives like 7-fluoroisatin and 7-bromoisatin has been analyzed using FT-Raman and FT-IR spectra, highlighting the effects of substituents on its characteristics (Polat et al., 2015).

Chemical Reactions and Properties

  • Research on 6-Bromoisatin involves its interaction in various chemical reactions, including its role as an intermediate in the preparation of certain pharmaceuticals (Du Hong-xia, 2006).
  • Its involvement in the synthesis of diorganotin bromides and its solubility characteristics have also been examined (Koten et al., 1978).

Physical Properties Analysis

  • The physical properties of 6-Bromoisatin and related compounds have been investigated, including their vibrational frequencies, thermodynamic and electronic parameters, and molecular electrostatic potential (Demircioğlu et al., 2019).

Chemical Properties Analysis

  • The study of 6-Bromoisatin's chemical properties includes its radical-scavenging activity, as shown in compounds like urceolatin isolated from marine red algae (Li et al., 2008).
  • It also encompasses the synthesis of novel derivatives and their potential as enzyme inhibitors (Jabri et al., 2023).

Scientific Research Applications

  • Colon Cancer

    6-Bromoisatin inhibits colon cancer cell proliferation and induces apoptosis, which can prevent early-stage tumor formation in colorectal cancer rodent models (Esmaeelian et al., 2013).

  • Female Reproductive Cancers

    This compound, derived from Dicathais orbita, has potential for development as a treatment for female reproductive cancers (Edwards et al., 2012).

  • Prostate Cancer

    6-Bromoisatin acts as a potent and selective BET bromodomain inhibitor and has shown therapeutic effects in a castration-resistant prostate cancer (CRPC) xenograft tumor model in mice (Zhang et al., 2018).

  • Chemo-preventative Role

    In a genotoxic mouse model, 6-bromoisatin significantly reduced epithelial cell proliferation, tumor precursors, and tumor numbers, acting as a chemo-preventative compound (Rudd et al., 2019).

  • Safety and Efficacy in Colon Cancer

    It enhances apoptosis and reduces cell proliferation in colonic crypts without showing liver toxicity, indicating its safety and efficacy in early-stage colon cancer models (Esmaeelian et al., 2017).

  • Anti-inflammatory Properties

    6-Bromoisatin exhibits anti-inflammatory activity, making it a potential natural remedy for inflammation. This property is especially evident in compounds from marine molluscs like Dicathais orbita (Ahmad et al., 2017).

  • VEGFR-2 Inhibition

    6-Bromoisatin incorporated isoxazole derivatives show antiproliferative activity, minimal hepatotoxicity, and good bioavailability as VEGFR-2 inhibitors, which are important for cancer treatment (Radhika et al., 2019).

  • Antimicrobial Properties

    6-Bromoisatin has mild antimicrobial properties, and its presence in the egg masses of the Australian muricid, Dicathais orbita, correlates with ripening and potentially serves a defensive role (Benkendorff et al., 2000).

Safety and Hazards

6-Bromoisatin is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

6-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQMLZLINVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212651
Record name 1H-Indole-2,3-dione, 6-bromo-
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisatin

CAS RN

6326-79-0
Record name 1H-Indole-2,3-dione, 6-bromo-
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Record name 6326-79-0
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Record name 1H-Indole-2,3-dione, 6-bromo-
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Record name 6-Bromoisatin
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Record name 6-Bromoisatin
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Synthesis routes and methods I

Procedure details

To the concentrated sulfuric acid (275 mL) at 50° C. was added N-(3-Bromo-phenyl)-2-hydroxyimino-acetamide (55 g, 0.2272 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get yellow precipitate. The precipitate was filtered and dried to get the title compound as a yellow solid [50 g, 98%]. This material was taken to the next step without any further purification.
Quantity
275 mL
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55 g
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Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-bromoisatin exert its anti-inflammatory effects?

A1: Research suggests that 6-bromoisatin inhibits the activation of the nuclear factor kappa B (NFκB) pathway. [] NFκB plays a critical role in regulating the immune response, and its dysregulation is implicated in various inflammatory diseases. By suppressing NFκB translocation, 6-bromoisatin effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2). []

Q2: What is known about the anticancer properties of 6-bromoisatin?

A2: Studies indicate that 6-bromoisatin exhibits anticancer activity primarily through the induction of apoptosis (programmed cell death) in cancer cells. [, , , , ] Specifically, 6-bromoisatin has shown efficacy in inhibiting the proliferation of colorectal cancer cells [, , , ] and reproductive cancer cells [] in vitro and reducing tumor formation in a rodent model of colorectal cancer. []

Q3: What is the molecular formula, weight, and key spectroscopic data for 6-bromoisatin?

A3:

  • Spectroscopic Data:
    • 1H NMR Spectroscopy: Used to confirm the purity of synthesized 6-bromoisatin [] and characterize the chemical composition of isolated compounds. []
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to characterize the purity and chemical composition of isolated 6-bromoisatin. [, ]
    • Infrared (IR) Spectroscopy: Utilized to identify 6-bromoisatin in extracts from Muricidae molluscs. []

Q4: How does the structure of 6-bromoisatin influence its anti-inflammatory activity?

A4: Structure-activity relationship (SAR) studies have revealed that the bromine atom plays a crucial role in the anti-inflammatory activity of 6-bromoisatin. [] Specifically, the position of the bromine atom on the isatin benzene ring significantly impacts its potency, with 5-bromoisatin exhibiting higher activity than 6-bromoisatin, followed by 7-bromoisatin. [] Furthermore, mono-brominated indoles and isatins demonstrate greater anti-inflammatory effects compared to dimer indoles or non-brominated isatin. []

Q5: Have any studies investigated the bioavailability and pharmacokinetics of 6-bromoisatin?

A6: Yes, research suggests that 6-bromoisatin is bioavailable, as evidenced by its in vivo efficacy following oral administration in rodent models. [, ] While specific pharmacokinetic data is limited, a decrease in plasma potassium levels observed in one study suggests a potential diuretic effect. []

Q6: What are the potential advantages of using 6-bromoisatin as a therapeutic agent?

A7: As a naturally occurring compound found in edible molluscs, 6-bromoisatin offers potential advantages in terms of safety and biocompatibility. [, ] Preclinical studies have indicated minimal toxicity at effective doses, supporting its potential for development as a natural therapeutic agent. [, , ]

Q7: Are there any analytical methods available for quantifying 6-bromoisatin in biological samples?

A8: Yes, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a reliable and validated method for quantifying 6-bromoisatin in biological samples, including Muricidae extracts. [] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and quality control purposes.

Q8: What are the limitations of the current research on 6-bromoisatin?

A8: While promising, current research on 6-bromoisatin is primarily limited to preclinical studies. More extensive in vivo studies are needed to establish its efficacy, safety, and optimal dosage for different applications. Additionally, research on its long-term effects, potential drug interactions, and detailed pharmacokinetic profile is crucial for its clinical translation.

Q9: What are the future directions for research on 6-bromoisatin?

A9: Future research should focus on:

    Q10: What are the implications of climate change on the production of 6-bromoisatin in Muricidae molluscs?

    A12: Research has shown that ocean warming can significantly impact the production and storage of secondary metabolites in marine invertebrates, including 6-bromoisatin in D. orbita. [] Elevated temperatures were found to reduce the proportion of the precursor tyrindoxyl sulphate, while increasing the relative abundance of 6-bromoisatin. [] This highlights the potential vulnerability of natural product sources to climate change and the importance of sustainable harvesting practices.

    Q11: How can mass spectrometry imaging (MSI) contribute to our understanding of 6-bromoisatin metabolism?

    A13: Advanced MSI techniques, such as desorption/ionization on silicon (DIOS) and silver-assisted DIOS, have been successfully employed to map the distribution of 6-bromoisatin metabolites in tissue sections. [, ] These techniques allow for the visualization and identification of metabolites in a spatial context, providing valuable insights into the absorption, distribution, and metabolism of 6-bromoisatin in biological systems.

    Q12: What is the significance of studying the reproductive system of Dicathais orbita in relation to 6-bromoisatin?

    A14: Studies have explored the distribution of Tyrian purple precursors, including 6-bromoisatin, in the reproductive system of D. orbita. [] This research sheds light on the potential role of these compounds in reproductive processes and provides valuable information for understanding the biosynthesis and ecological significance of 6-bromoisatin.

    Q13: What is the historical significance of Tyrian purple and its precursors?

    A15: Tyrian purple, a dye historically obtained from Muricidae molluscs, has played a significant cultural and economic role since ancient times. [] Research on the chemical composition of Tyrian purple and its precursors, including 6-bromoisatin, provides insights into historical dyeing practices and contributes to our understanding of the evolution of natural product use throughout history.

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